6-chloro-3-cyclobutyl-4-methoxy-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-chloro-3-cyclobutyl-4-methoxy-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable hydrazine derivative with a pyridine precursor under acidic conditions . The reaction conditions often include the use of glacial acetic acid and heating to facilitate the cyclization process .
Industrial Production Methods
For industrial-scale production, continuous flow processes have been developed to ensure high yield and purity. These methods often involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration . The scalability of these processes makes them suitable for large-scale synthesis required in pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-cyclobutyl-4-methoxy-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Scientific Research Applications
6-chloro-3-cyclobutyl-4-methoxy-1H-pyrazolo[3,4-b]pyridine has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 6-chloro-3-cyclobutyl-4-methoxy-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby disrupting the signaling pathways that promote cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
6-chloro-1H-pyrazolo[3,4-b]pyridine: Lacks the cyclobutyl and methoxy substituents, resulting in different biological activity.
3-cyclobutyl-1H-pyrazolo[3,4-b]pyridine: Lacks the chloro and methoxy substituents, affecting its chemical reactivity and applications.
4-methoxy-1H-pyrazolo[3,4-b]pyridine: Lacks the chloro and cyclobutyl substituents, leading to variations in its pharmacological profile.
Uniqueness
6-chloro-3-cyclobutyl-4-methoxy-1H-pyrazolo[3,4-b]pyridine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the cyclobutyl and methoxy groups contribute to its stability and biological activity .
Properties
Molecular Formula |
C11H12ClN3O |
---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
6-chloro-3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C11H12ClN3O/c1-16-7-5-8(12)13-11-9(7)10(14-15-11)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,13,14,15) |
InChI Key |
KRNCBBHYALTMKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC2=NNC(=C12)C3CCC3)Cl |
Origin of Product |
United States |
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